1-Acetyl-3-azetidinecarboxylic Acid
Overview
Description
1-Acetyl-3-azetidinecarboxylic Acid is an organic compound with the chemical formula C6H9NO3. It features an azetidine ring, an acetyl group, and a carboxylic acid group . This compound is known for its unique four-membered ring structure, which imparts significant strain and reactivity, making it a valuable intermediate in various chemical syntheses .
Scientific Research Applications
1-Acetyl-3-azetidinecarboxylic Acid has a wide range of applications in scientific research, including:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Acetyl-3-azetidinecarboxylic Acid can be synthesized through several methods. One common approach involves the reaction of aminoacetic acid with acetyl chloride to produce 1-acetyl-3-azetidinium chloride, which is then converted to the acid form using a base . Another method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-3-azetidinecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
Major products formed from these reactions include ketones, amines, alcohols, and various substituted azetidines .
Mechanism of Action
The mechanism of action of 1-Acetyl-3-azetidinecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique ring structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function . This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Acetyl-3-azetidinecarboxylic Acid include:
3-Azetidinecarboxylic Acid: Another azetidine derivative with a carboxylic acid group.
1-Acetyl-2-azetidinecarboxylic Acid: A structural isomer with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other azetidine derivatives . This uniqueness makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1-acetylazetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-4(8)7-2-5(3-7)6(9)10/h5H,2-3H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWJZEMJJMOQAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97628-91-6 | |
Record name | 1-acetylazetidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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